molecular formula C15H13ClN2O4 B2843199 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2035022-36-5

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2843199
CAS RN: 2035022-36-5
M. Wt: 320.73
InChI Key: QJTAUJDKJORCQN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as CAZOX, is a chemical compound that has been studied for its potential use in pharmaceuticals. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Scientific Research Applications

Synthesis and Potential Antimicrobial Agents

  • Oxazolidinones, including derivatives similar to the mentioned compound, have significant importance in medicinal chemistry due to their wide range of biological activities. The synthesis of various oxazolidinone derivatives has shown potential as antimicrobial agents, particularly against bacterial and fungal strains. This research underscores the relevance of oxazolidinones in developing new antimicrobial solutions (Devi et al., 2013).

Hypolipidemic Activity

  • Certain oxazolidinone derivatives, including those with chlorophenyl substitutions, have shown effective hypolipidemic activity in rodents. These compounds effectively lowered serum cholesterol and triglyceride levels, suggesting their potential use in managing lipid disorders (Simlot et al., 1993).

Fungicide Development

  • Oxazolidinones play a crucial role in the development of agricultural fungicides. Famoxadone, a derivative of oxazolidinone, has been used effectively against a variety of plant pathogens, demonstrating the agricultural applications of these compounds (Sternberg et al., 2001).

Photolysis and Ring Transformation

  • The study of the photolysis and base-catalyzed ring transformation of oxazolidinone derivatives reveals insights into their chemical properties and potential applications in synthetic chemistry (Sápi et al., 1997).

Antimicrobial and Biological Activity

  • Novel isoindoline-1,3-dione derivatives, incorporating elements similar to the compound , have shown promising antimicrobial activity, particularly against bacterial and fungal strains. This highlights the potential therapeutic applications of such compounds in combating infections (Lamie, 2008).

properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-6,11H,7-9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTAUJDKJORCQN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione

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